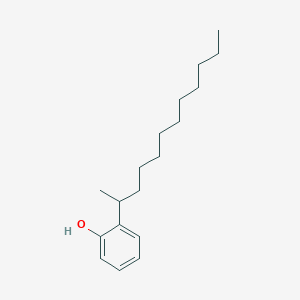

2-(Dodecan-2-YL)phenol

Description

2-(Dodecan-2-YL)phenol is a phenolic compound characterized by a dodecyl substituent (a 12-carbon branched chain) attached to the second position of a phenol ring. Its molecular formula is C₁₈H₃₀O, though specific structural analogs like 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol (C₂₅H₄₂O₂) highlight variations in substituent complexity, such as additional hydroxyl or cyclohexyl groups . The compound’s hydrophobicity arises from its long alkyl chain, while the phenolic hydroxyl group enables hydrogen bonding and reactivity in synthetic or biological contexts.

Properties

CAS No. |

21566-82-5 |

|---|---|

Molecular Formula |

C18H30O |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

2-dodecan-2-ylphenol |

InChI |

InChI=1S/C18H30O/c1-3-4-5-6-7-8-9-10-13-16(2)17-14-11-12-15-18(17)19/h11-12,14-16,19H,3-10,13H2,1-2H3 |

InChI Key |

PCONHAXLMNWOQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C)C1=CC=CC=C1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dodecan-2-YL)phenol typically involves the alkylation of phenol with a dodecyl halide under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base, and the reaction is usually conducted in an organic solvent such as ethanol or methanol. The reaction conditions include heating the mixture to reflux temperature to facilitate the alkylation process .

Industrial Production Methods: On an industrial scale, the production of 2-(Dodecan-2-YL)phenol can be achieved through similar alkylation processes, but with optimized conditions for large-scale synthesis. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(Dodecan-2-YL)phenol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.

Common Reagents and Conditions:

Oxidation: Sodium dichromate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols.

Scientific Research Applications

2-(Dodecan-2-YL)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dodecan-2-YL)phenol involves its interaction with cellular components through its phenolic group. The compound can act as an antioxidant by scavenging free radicals and chelating metal ions. It also modulates various cellular pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which are involved in the anti-inflammatory and antioxidant responses .

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Impact: The dodecan-2-yl group in 2-(Dodecan-2-YL)phenol enhances hydrophobicity compared to shorter-chain analogs like 2-(2-methyl-2-propen-1-yl)phenol .

- Functional Groups: Amino or hydroxyl substituents (e.g., 2-((Dimethylamino)methyl)phenol) alter solubility and reactivity, enabling applications in drug delivery or catalysis .

Physical Properties

Notes:

- Long alkyl chains (e.g., dodecan-2-yl) reduce water solubility, as seen in 2-hexyl-2-decenal .

- Polar groups (e.g., –NH(CH₃)₂ in 2-((Dimethylamino)methyl)phenol) improve solubility in organic solvents .

Chemical Reactivity

- Hydrogen Bonding: The phenolic –OH group participates in hydrogen bonding, influencing crystal packing (e.g., 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol forms intramolecular O–H⋯N bonds) .

- Alkyl Chain Effects : Branched alkyl groups (e.g., dodecan-2-yl) sterically hinder electrophilic substitution at the aromatic ring, directing reactivity to the hydroxyl group .

- Functional Group Reactivity: Amino or nitro substituents (e.g., in pyrazol derivatives) enhance bioactivity or polymer compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.